Dimethylpyridin-3,4-dicarboxylat

Übersicht

Beschreibung

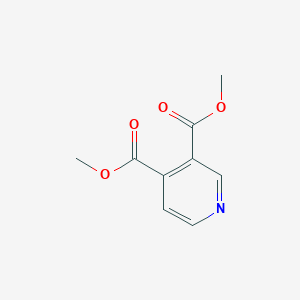

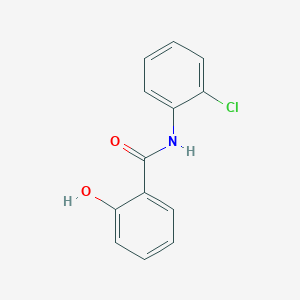

Dimethyl 3,4-pyridinedicarboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, particularly as calcium antagonists, and their role in various chemical reactions .

Synthesis Analysis

The synthesis of dimethyl 3,4-pyridinedicarboxylate derivatives can be achieved through various methods. One approach involves the reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate, leading to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates under mild conditions . Another method includes the lipase-catalyzed enantioselective hydrolysis of acyloxymethyl esters to produce chiral 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates with high optical purity .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of dimethyl 3,4-pyridinedicarboxylate derivatives have been characterized using various techniques such as infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques. X-ray single crystal diffraction has been used to confirm the structures . Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations provide insights into the molecular structures and the molecular frontier orbital, which are crucial for understanding the structure-activity relationship .

Chemical Reactions Analysis

Dimethyl 3,4-pyridinedicarboxylate derivatives participate in a variety of chemical reactions. For instance, they can undergo [2+2] cycloaddition with 2-aminothiazoles, leading to unexpected products under thermal conditions . They are also involved in the synthesis of fused α-methylene-γ-butyrolactone derivatives when reacted with phenols in the presence of pyridine . Additionally, these compounds can be used in four-component reactions to synthesize diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 3,4-pyridinedicarboxylate derivatives are influenced by their molecular structure. The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals in organic solutions have been studied, revealing that some derivatives exhibit significant antioxidant properties . The basicity of these compounds can be modulated by varying the electron density in the ring, which is relevant for their potential biological activity .

Wissenschaftliche Forschungsanwendungen

Elektrodenmaterial für Energiespeicher

Dimethylpyridin-3,4-dicarboxylat-Derivate wurden bei der Entwicklung von metallorganischen Gerüsten (MOFs) als aktive Elektrodenmaterialien für Hybrid-Energiespeicher der Batterie-Superkondensator-Klasse verwendet . Diese MOFs zeigen vielversprechende elektrochemische Eigenschaften aufgrund ihrer strukturellen Merkmale und einzigartigen Eigenschaften, die von den verwendeten Liganden- und Metallknotentypen beeinflusst werden. Insbesondere das Cu-PYDC-MOF hat eine signifikante Energiedichte und Leistungsdichte gezeigt, was es zu einem potenziellen Kandidaten für zukünftige grüne Energielösungen macht.

Synthese von Heterocyclen

Der Pyridinkern und die Esterfunktionalitäten von this compound machen es zu einem wertvollen Vorläufer in der chemischen Synthese . Es ist maßgeblich am Aufbau einer großen Bandbreite von heterocyclischen Verbindungen und komplexen Molekülarchitekturen beteiligt, die in der pharmazeutischen und agrochemischen Industrie unerlässlich sind.

Korrosionsschutz

Untersuchungen haben gezeigt, dass Derivate von this compound als effektive Korrosionsinhibitoren dienen können . Diese Verbindungen wurden auf ihr Korrosionsschutzpotential an Metallen in aggressiven Umgebungen untersucht und zeigen die Fähigkeit, Korrosionsraten signifikant zu reduzieren und Industriematerialien zu schützen.

Antibakterielle und antioxidative Eigenschaften

This compound-Derivate wurden auf ihre antimikrobiellen und antioxidativen Eigenschaften untersucht . Sie haben eine überlegene Wirksamkeit gegen ein Spektrum bakterieller und Pilzpathogene gezeigt, die in einigen Fällen Standardantibiotika übertraf. Ihr antioxidatives Potenzial wurde ebenfalls quantifiziert und zeigte vielversprechende Ergebnisse beim Abfangen freier Radikale.

Organokatalytische reduktive Aminierung

Diese Verbindung wird als Wasserstoffquelle in organokatalytischen reduktiven Aminierungsprozessen verwendet . Es erleichtert die Reduktion von Iminen zu Aminen, was ein grundlegender Schritt bei der Synthese verschiedener organischer Verbindungen ist, darunter Pharmazeutika und Feinchemikalien.

Konjugierte Reduktion

Neben seiner Rolle in der reduktiven Aminierung wird this compound auch als Wasserstoffquelle in konjugierten Reduktionen eingesetzt . Diese Anwendung ist entscheidend für die Synthese enantiomerenreiner Substanzen, die wichtig für die Herstellung von Medikamenten mit spezifischer Chiralität und Aktivität sind.

Safety and Hazards

Dimethyl 3,4-pyridinedicarboxylate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Wirkmechanismus

Target of Action

Dimethyl pyridine-3,4-dicarboxylate, also known as 3,4-dimethyl pyridine-3,4-dicarboxylate or Dimethyl 3,4-pyridinedicarboxylate, is a complex compound with potential antimicrobial properties . The primary targets of this compound are certain bacterial and fungal species, including Pseudomonas aeruginosa and Staphylococcus aureus, as well as Candida albicans and C. parapsilosis . These organisms are known to cause various infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.

Mode of Action

The compound’s mode of action is believed to involve its interaction with these microbial targets. It has been used as a ligand for the synthesis of new copper(II) and silver(I) complexes . The X-ray analysis revealed the bidentate coordination mode of the compound to the corresponding metal ion via its pyridine and pyrazine nitrogen atoms in all complexes . This interaction may disrupt essential biological processes within the microbial cells, leading to their inhibition or death.

Biochemical Pathways

It is known that the compound and its complexes can inhibit the filamentation ofC. albicans and hyphae formation . This suggests that it may interfere with the organisms’ growth and reproduction, thereby limiting their ability to spread and cause infection.

Result of Action

The result of the compound’s action is the inhibition of microbial growth. Silver(I) complexes of the compound have shown good antibacterial and antifungal properties, with minimal inhibitory concentration (MIC) values ranging from 4.9 to 39.0 μM . This indicates that the compound can effectively inhibit the growth of these organisms at relatively low concentrations.

Action Environment

The action of dimethyl pyridine-3,4-dicarboxylate can be influenced by various environmental factors. For instance, the presence of metal ions can enhance its antimicrobial activity, as seen in the synthesis of copper(II) and silver(I) complexes . .

Eigenschaften

IUPAC Name |

dimethyl pyridine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQUSBAFIHOGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170838 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1796-83-4 | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,4-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights does the research provide about the structural transformation of Dimethyl 3,4-pyridinedicarboxylate upon Lithium Aluminum Hydride reduction?

A1: While the provided abstract doesn't detail the exact product of the reduction, it focuses on the reaction itself. [] This suggests the research likely delves into the specific reaction conditions, yield, and potentially the challenges associated with reducing Dimethyl 3,4-pyridinedicarboxylate using Lithium Aluminum Hydride. Further investigation into the full paper would be needed to understand the structural changes at the molecular level.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)